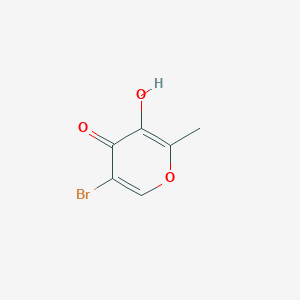
5-Bromo-3-hydroxy-2-methylpyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-hydroxy-2-methylpyran-4-one is a chemical compound belonging to the pyrone family Pyrones are six-membered cyclic esters with conjugated double bonds This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 3rd position, and a methyl group at the 2nd position on the pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxy-2-methylpyran-4-one can be achieved through several methods. One common approach involves the bromination of 3-hydroxy-2-methylpyran-4-one. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position.
Another method involves the use of multicomponent reactions, where 5-hydroxy-2-methyl-4H-pyran-4-one is reacted with carbonyl compounds and Meldrum’s acid . This approach allows for the efficient synthesis of various derivatives containing the this compound fragment.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-hydroxy-2-methylpyran-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyran-4-one derivatives, while oxidation and reduction reactions can produce corresponding carbonyl or methylene derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-3-hydroxy-2-methylpyran-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-hydroxy-2-methylpyran-4-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Kojic Acid: A well-known pyrone derivative with a hydroxyl group at the 3rd position and no bromine atom.
Maltol: Another pyrone derivative with a hydroxyl group at the 3rd position and a methyl group at the 2nd position, but without a bromine atom.
Allomaltol: Similar to maltol but with different substitution patterns on the pyran ring.
Uniqueness
5-Bromo-3-hydroxy-2-methylpyran-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can enhance the compound’s ability to form halogen bonds, making it a valuable scaffold for drug design and other applications.
Propiedades
Número CAS |
71001-54-2 |
|---|---|
Fórmula molecular |
C6H5BrO3 |
Peso molecular |
205.01 g/mol |
Nombre IUPAC |
5-bromo-3-hydroxy-2-methylpyran-4-one |
InChI |
InChI=1S/C6H5BrO3/c1-3-5(8)6(9)4(7)2-10-3/h2,8H,1H3 |
Clave InChI |
MJKCAYIABMSMHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=CO1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


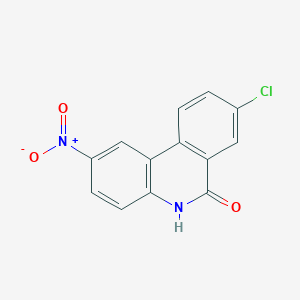
![3-Amino-6-[[(4-chlorophenyl)thio]methyl]pyrazinecarbonitrile](/img/structure/B13996689.png)

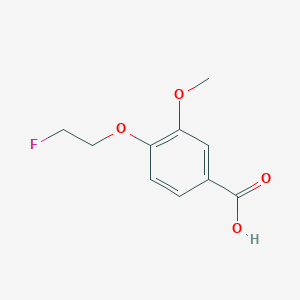

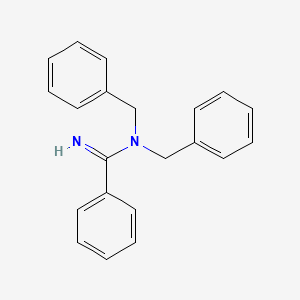

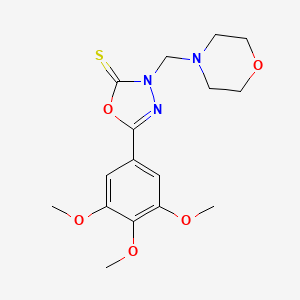


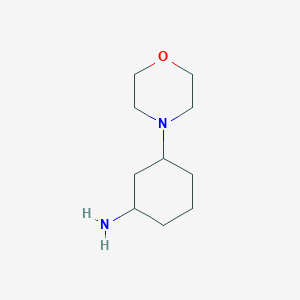
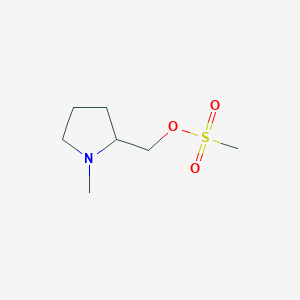
![6-(Benzylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996745.png)

